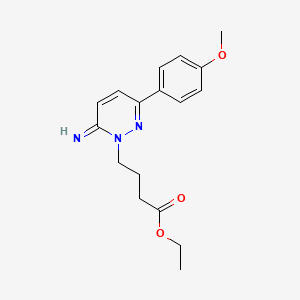
ガバジンエチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gabazine Ethyl Ester is a chemical compound belonging to the class of benzodiazepines. It is a potent antagonist of the gamma-aminobutyric acid type A receptor, which is responsible for inhibitory neurotransmission in the central nervous system. This compound is primarily used in scientific research to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders.
科学的研究の応用
Gabazine Ethyl Ester has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders. Additionally, it is employed in drug development and clinical trials to investigate potential therapeutic agents targeting these receptors.
作用機序
Target of Action
Gabazine Ethyl Ester primarily targets the γ-aminobutyric acid receptors (GABA A receptors), which play a crucial role in inhibition in the central nervous system . These receptors are composed of five subunits, and their composition dictates the pharmacological characteristics of GABA A receptors .
Mode of Action
Gabazine Ethyl Ester is a potent competitive antagonist of mammalian α1β2γ2 GABA A receptors . It interacts with GABA A receptors by reducing the currents elicited by other compounds from these receptors . The sensitivity of these receptors to Gabazine Ethyl Ester can be increased when certain amino acid residues are substituted with α1β2γ2 GABA A receptor residues .
Biochemical Pathways
Gabazine Ethyl Ester affects the GABAergic neurotransmission pathway. This pathway involves the neurotransmitter γ-aminobutyric acid (GABA), which is the brain’s major inhibitory neurotransmitter . Gabazine Ethyl Ester, as a competitive antagonist, interferes with this pathway by inhibiting the action of GABA on the GABA A receptors .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug . They dictate how the drug is absorbed into the body, distributed to different tissues, metabolized for use or detoxification, and finally excreted .
Result of Action
The action of Gabazine Ethyl Ester on GABA A receptors results in changes in the neuronal activity. By inhibiting the action of GABA on these receptors, Gabazine Ethyl Ester can alter the inhibitory neurotransmission in the central nervous system . This can lead to changes in the patterns of neuronal activity responsible for thought, emotion, and virtually all brain functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gabazine Ethyl Ester. For instance, factors like substrate composition in fermentation media and process parameters can affect the production of volatile aroma compounds . .
生化学分析
Biochemical Properties
Gabazine Ethyl Ester, as an intermediate in the synthesis of Gabazine, plays a role in biochemical reactions involving Gabazine. Gabazine is known to act as an antagonist at GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening . This interaction reduces GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thus inhibiting neuronal hyperpolarization .
Cellular Effects
The effects of Gabazine Ethyl Ester on cells are likely to be similar to those of Gabazine, given its role in Gabazine synthesis. Gabazine reduces GABA-mediated synaptic inhibition, which can influence various cellular processes . It can affect cell signaling pathways related to GABAergic neurotransmission, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
Gabazine Ethyl Ester’s mechanism of action is expected to be similar to that of Gabazine. Gabazine acts as an allosteric inhibitor of channel opening in GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex, inhibiting chloride flux across the cell membrane and thus neuronal hyperpolarization .
Temporal Effects in Laboratory Settings
Studies on Gabazine have shown that it can reduce the currents elicited by certain substances, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
Gabazine is known to interact with GABA A receptors, which play a crucial role in the GABAergic neurotransmission pathway .
Subcellular Localization
Gaba A receptors, which Gabazine interacts with, have distinct brain regional and subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions: Gabazine Ethyl Ester can be synthesized through the transesterification of beta-keto esters. This process involves the reaction of ethyl acetoacetate with an alcohol in the presence of a catalyst. The reaction conditions typically include the use of pure silica or other catalysts to achieve high yields and short reaction times .
Industrial Production Methods: In industrial settings, the preparation of esters like Gabazine Ethyl Ester often involves Fischer esterification. This method entails the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
化学反応の分析
Types of Reactions: Gabazine Ethyl Ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and aminolysis.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Aminolysis: This reaction involves the replacement of the alkoxy group with an amine, forming an amide. It is usually carried out in the presence of a base.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, carboxylate salts, and amides, depending on the specific reaction conditions and reagents used .
特性
IUPAC Name |
ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMLRVUEGGDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675621 |
Source


|
| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763886-63-1 |
Source


|
| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

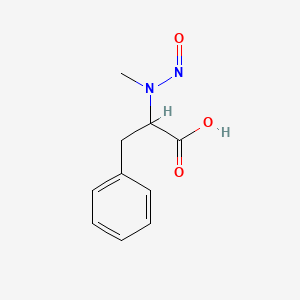
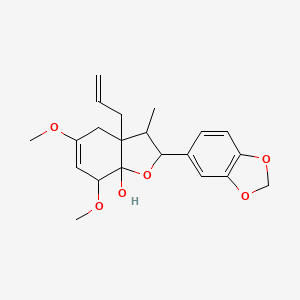
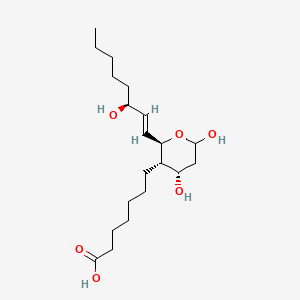
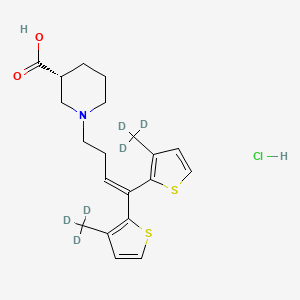
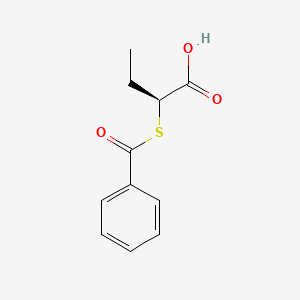
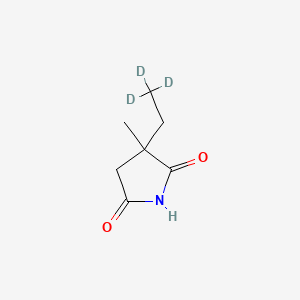
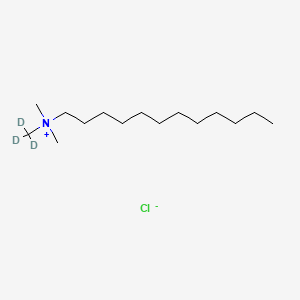
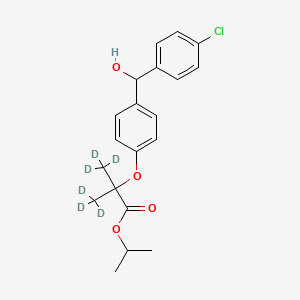
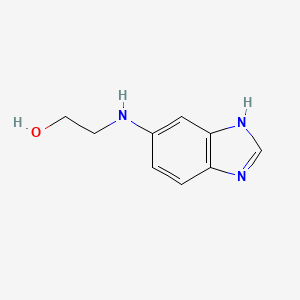
![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
